molecular formula C16H18N2O5S B3622040 N~1~-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide

N~1~-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide

Cat. No.: B3622040
M. Wt: 350.4 g/mol
InChI Key: CFHVLNVQXFGSPJ-UHFFFAOYSA-N
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Description

N~1~-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

4-methoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-10-7-11(2)16(12(3)8-10)17-24(21,22)15-6-5-13(23-4)9-14(15)18(19)20/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHVLNVQXFGSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitroaromatic compound with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Mesitylation: The mesityl group is introduced via a Friedel-Crafts alkylation reaction using mesitylene and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced by reacting the compound with methanol in the presence of a base such as sodium methoxide.

Industrial Production Methods

Industrial production of N1-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N~1~-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The mesityl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: N1-Mesityl-4-amino-2-nitro-1-benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Mesityl carboxylic acid derivatives.

Scientific Research Applications

N~1~-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, contributing to its pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

    N-Mesityl-4-methoxy-2-nitrobenzenesulfonamide: Similar structure but lacks the N1 substitution.

    4-Methoxy-2-nitrobenzenesulfonamide: Lacks the mesityl group.

    N-Mesityl-2-nitrobenzenesulfonamide: Lacks the methoxy group.

Uniqueness

N~1~-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide is unique due to the presence of all three functional groups (mesityl, methoxy, and nitro) on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide
Reactant of Route 2
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N~1~-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide

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